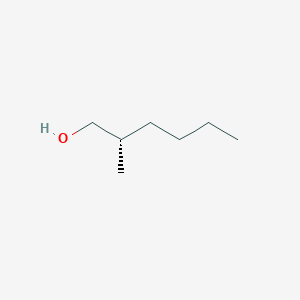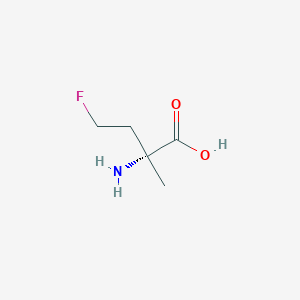
4-Fluoro-D-isovaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-D-isovaline is a non-proteinogenic amino acid with the chemical formula C5H10FNO2 It is a derivative of isovaline, where a fluorine atom replaces one of the hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of isovaline using reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) under controlled conditions . The reaction is carried out in a suitable solvent, often under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Fluoro-D-isovaline may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-D-isovaline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-D-isovaline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-D-isovaline involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical processes . The exact pathways and targets are still under investigation, but its structural similarity to other amino acids suggests it may interact with similar biological systems .
Vergleich Mit ähnlichen Verbindungen
Isovaline: A non-fluorinated analog with similar structural properties.
Glycine: An inhibitory neurotransmitter with structural similarities to isovaline.
γ-Aminobutyric acid (GABA): Another inhibitory neurotransmitter with structural similarities.
Uniqueness: 4-Fluoro-D-isovaline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and bioavailability compared to its non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
321198-93-0 |
|---|---|
Molekularformel |
C5H10FNO2 |
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
(2R)-2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
NJGXDLBWRBRMJD-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@](CCF)(C(=O)O)N |
Kanonische SMILES |
CC(CCF)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
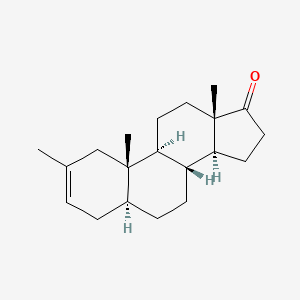
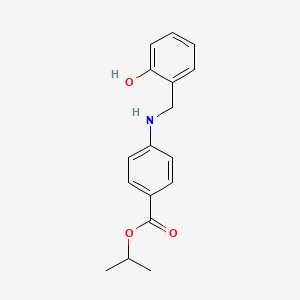


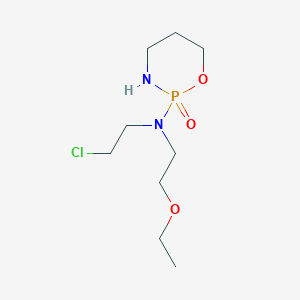

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)

![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
